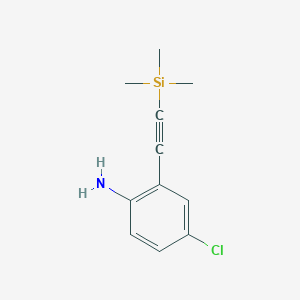

4-Chloro-2-((trimethylsilyl)ethynyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

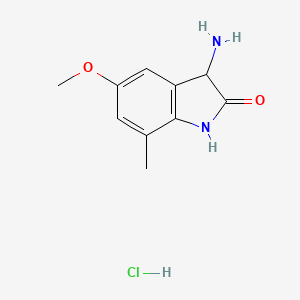

4-Chloro-2-((trimethylsilyl)ethynyl)aniline, also known as CTEA, is an organic compound with the molecular formula C11H14ClNSi. It is a derivative of 2-ethynylaniline .

Synthesis Analysis

The synthesis of 2-ethynylaniline derivatives, such as 4-Chloro-2-((trimethylsilyl)ethynyl)aniline, can be achieved by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis

The molecular formula of 4-Chloro-2-((trimethylsilyl)ethynyl)aniline is C11H14ClNSi. The molecular weight is 223.78.Applications De Recherche Scientifique

Polymer Synthesis and Thermal Reactions Poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene), a polymer, is synthesized using 4-[(trimethylsilyl)ethynyl]aniline. These polymers are soluble in organic solvents and thermally curable under moderate conditions, highlighting their potential in materials science (Chang, Rhee, Cheong, & Yoon, 1992).

Crystal Structures of Substituted Anilines The role of chloro, bromo, and ethynyl substituents in the crystal structures of 4-substituted anilines, including those with a trimethylsilyl ethynyl group, has been studied. These substituents significantly influence the crystal structures due to their similar polarizations (Dey, Jetti, Boese, & Desiraju, 2003).

One-Pot Synthesis of Arylquinolines An efficient one-pot synthesis method for 4-alkoxy-2-arylquinolines uses 2-(2-(trimethylsilyl)ethynyl)anilines, highlighting its utility in organic synthesis (Wang, Peng, Liu, Zhao, Su, & Zhu, 2009).

Organometallic Chemistry The reactivity of 2-[(dimethylamino)methyl]aniline with trimethylsilyl groups has been explored, providing insights into the synthesis of germylenes and stannylenes. This research is significant in the field of organometallic chemistry (Vaňkátová, Broeckaert, de Proft, Olejnik, Turek, Padělková, & Růžička, 2011).

Synthesis of Heterocyclic Aromatic Compounds The compound 4-(trimethylsilyl)ethynyl)aniline has been used in synthesizing novel heterocyclic aromatic compounds, demonstrating its utility in the synthesis of complex organic molecules (Li, Gomes, Gomes, & Duarte, 2008).

Palladium-Catalyzed Synthesis A new protocol using 2-((trimethylsilyl)ethynyl)arenes, including aniline derivatives, for the synthesis of 2-allylindole and 2-allylbenzofuran derivatives has been developed. This process is crucial in pharmaceutical and agrochemical research (Chakraborty, Jyothi, & Sinha, 2014).

Antibacterial Activity of Platinum Ethynyl Complexes Sugar-containing platinum ethynyl complexes synthesized using 4-trimethylsilylethynylphenyl- β -D-glucopyranosylamine, derived from 4-iodophenyl- β -D-glucopyranosylamine and trimethysilylacetylene, have shown antibacterial activity against several bacteria. This application has implications in biomedical research (Paul, Ahmad, Khan, & Younus, 2016).

Organosilicon Compounds Synthesis Research on the synthesis of organosilicon compounds containing amine nitrogen, including derivatives of 4-[(trimethylsilyl)methyl]aniline, contributes to the development of novel silicon-based materials (Andrianov & Volkova, 1958).

Synthesis of Polyphenylacetylenes Anionic living polymerization of trimethylsilyl-ethynylstyrenes, including 4-(trimethylsilyl)ethynylstyrene, has been used to synthesize well-defined poly(ethynylstyrenes), which are important in the field of polymer science (Tsuda, Ishizone, Hirao, Nakahama, Kakuchi, & Yokota, 1993).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be a derivative of 2-ethynylaniline , which is a terminal alkyne . Terminal alkynes are often used in click chemistry for their ability to undergo reactions with azides, forming stable triazole rings. This suggests that the compound could potentially target azide-containing molecules in biological systems.

Action Environment

It is generally recommended to handle the compound in a well-ventilated area to avoid breathing in mist or vapors .

Propriétés

IUPAC Name |

4-chloro-2-(2-trimethylsilylethynyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSZJGAWHOCXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-((trimethylsilyl)ethynyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrophenyl)formamido]propanoate](/img/structure/B2840305.png)

![7-chloro-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2840306.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)

![(4E)-5-methyl-4-[[(2-methylquinolin-8-yl)amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2840321.png)